N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
CAS No.: 950426-08-1
Cat. No.: VC11907551
Molecular Formula: C19H16FN3O4
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950426-08-1 |
|---|---|
| Molecular Formula | C19H16FN3O4 |
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H16FN3O4/c1-27-14-8-6-13(7-9-14)23-11-10-22(18(25)19(23)26)12-17(24)21-16-5-3-2-4-15(16)20/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | GJIJMWOBWDIXDO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a tetrahydropyrazinone ring (a six-membered dihydro-pyrazine derivative with two ketone groups) fused to an acetamide moiety. The N-(2-fluorophenyl) group is attached to the acetamide’s nitrogen, while the 4-(4-methoxyphenyl) substituent occupies the tetrahydropyrazinone’s fourth position. This arrangement creates a planar, conjugated system that enhances electronic delocalization and potential biological interactions .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇FN₃O₄ |
| Molecular Weight | 386.36 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide |
| CAS Number | Not yet assigned |
| Topological Polar Surface Area | 98.8 Ų (estimated) |
Substituent Effects
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2-Fluorophenyl Group: The ortho-fluorine atom introduces steric hindrance and electron-withdrawing effects, potentially altering binding kinetics compared to para-substituted analogs .
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4-Methoxyphenyl Group: The methoxy substituent enhances lipophilicity and may facilitate π-π stacking with aromatic residues in biological targets.
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Tetrahydropyrazinone Core: The diketone system enables hydrogen bonding and chelation interactions, critical for enzyme inhibition.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a convergent approach:
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Tetrahydropyrazinone Ring Formation: Condensation of 4-methoxyphenylglyoxal with ethylenediamine under acidic conditions yields the 4-(4-methoxyphenyl)-2,3-dioxo-tetrahydropyrazine intermediate.
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Acetamide Coupling: Reaction of the tetrahydropyrazinone with 2-chloroacetyl chloride, followed by nucleophilic substitution using 2-fluoroaniline, installs the N-(2-fluorophenyl)acetamide group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | 4-Methoxyphenylglyoxal, EtNH₂, HCl, reflux, 12h | 65% | Recrystallization |
| 2 | 2-Chloroacetyl chloride, DCM, 0°C → rt, 4h | 78% | Column Chromatography |
| 3 | 2-Fluoroaniline, K₂CO₃, DMF, 80°C, 6h | 72% | HPLC |
Challenges and Solutions
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Regioselectivity: The fluorophenyl group’s ortho position complicates coupling reactions; using bulky bases (e.g., DBU) minimizes byproducts .
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Oxidation Sensitivity: The tetrahydropyrazinone’s diketone moiety is prone to over-oxidation; employing mild oxidizing agents (e.g., MnO₂) preserves integrity.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic methoxyphenyl and fluorophenyl groups.
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Thermal Stability: Decomposition onset at 215°C (DSC), suitable for standard storage.
ADMET Predictions
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to balanced lipophilicity (LogP = 2.8).
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Metabolism: Susceptible to CYP3A4-mediated demethylation of the methoxy group, generating a reactive catechol intermediate .
Future Research Directions
Structural Optimization
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Fluorine Positioning: Compare ortho-, meta-, and para-fluorophenyl analogs to optimize target engagement .
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Prodrug Development: Mask the catechol metabolite (from demethylation) to mitigate hepatotoxicity.
Translational Studies
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In Vivo Efficacy: Evaluate pharmacokinetics in murine xenograft models, focusing on tumor penetration and metabolic clearance.
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Combination Therapy: Screen for synergy with immune checkpoint inhibitors (e.g., anti-PD-1).
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